

# (Z)-Non-2-en-1-ol chemical and physical properties

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## Compound of Interest

Compound Name: (Z)-Non-2-en-1-ol

Cat. No.: B045707

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An In-depth Technical Guide to the Chemical and Physical Properties of **(Z)-Non-2-en-1-ol**  
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **(Z)-Non-2-en-1-ol**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualizations.

## Chemical Identity and Structure

**(Z)-Non-2-en-1-ol**, also known as cis-2-Nonen-1-ol, is an aliphatic unsaturated alcohol.<sup>[1][2]</sup> Its structure consists of a nine-carbon chain containing a cis-configured double bond between the second and third carbon atoms and a primary alcohol functional group at the first position.<sup>[3]</sup> This specific geometry is crucial to its distinct physical and organoleptic properties.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	<b>(Z)-non-2-en-1-ol</b> <a href="#">[1]</a>
Synonyms	cis-2-Nonen-1-ol, (2Z)-2-Nonen-1-ol <a href="#">[2]</a>
CAS Number	41453-56-9 <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <a href="#">[2]</a>
Molecular Weight	142.24 g/mol <a href="#">[1]</a>
InChI Key	NSSALFVIQPAIQK-FPLPWBNLSA-N <a href="#">[2]</a>
FEMA Number	3720 <a href="#">[2]</a>

| JECFA Number | 1369[\[2\]](#) |

## Physicochemical Properties

**(Z)-Non-2-en-1-ol** is a colorless liquid recognized by its characteristic melon-like aroma.[\[1\]](#) It is primarily used as a flavoring and fragrance agent.[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Conditions
Physical Description	<b>Colorless liquid with a melon aroma</b>	<b>Ambient</b>
Boiling Point	96.0 °C <a href="#">[1]</a>	at 10.00 mm Hg
Density	0.841 - 0.847 g/cm <sup>3</sup> <a href="#">[1]</a>	at 25.00 °C <a href="#">[4]</a>
Refractive Index	1.447 - 1.453 <a href="#">[1]</a>	at 20.00 °C <a href="#">[4]</a>
Flash Point	203.0 °F (95.0 °C) <a href="#">[4]</a>	TCC
Solubility	Slightly soluble in water; Soluble in ethanol, oils, and common organic solvents. <a href="#">[1]</a>	

| LogP (Octanol-Water Partition Coefficient) | 3.58 (Predicted)[5] | |

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(Z)-Non-2-en-1-ol** are essential for research and development. Below are representative methodologies based on established organic chemistry techniques and the analysis of flavor compounds.

### Synthesis: Stereoselective Reduction of an Alkynol

A common and effective method for synthesizing (Z)-alkenols is the stereoselective reduction of a corresponding alkynol.

Protocol: Synthesis of **(Z)-Non-2-en-1-ol** from Non-2-yn-1-ol

- **Reaction Setup:** A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The flask is sealed with a septum and purged with hydrogen gas.
- **Solvent and Reactant Addition:** Anhydrous ethanol is added as the solvent, followed by the starting material, non-2-yn-1-ol. A small amount of quinoline can be added as a catalyst poison to prevent over-reduction to the saturated alcohol.
- **Hydrogenation:** The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and to minimize the formation of nonan-1-ol.
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **(Z)-Non-2-en-1-ol**.
- **Characterization:** The final product is characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile flavor compounds like **(Z)-Non-2-en-1-ol**.<sup>[6]</sup>

### Protocol: GC-MS Analysis of **(Z)-Non-2-en-1-ol**

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane or diethyl ether. For complex matrices like food or beverages, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the volatile components.<sup>[7][8]</sup>
- **GC-MS Instrument Setup:**
  - **Gas Chromatograph (GC):** Equipped with a capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax).
  - **Injector:** Set to a temperature of 250 °C in splitless mode.
  - **Oven Temperature Program:** An initial temperature of 40 °C held for 2 minutes, then ramped at a rate of 5 °C/min to 220 °C, and held for 5 minutes.
  - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
  - **Mass Spectrometer (MS):**
    - **Ionization Source:** Electron Impact (EI) at 70 eV.
    - **Mass Range:** Scan from m/z 40 to 400.
    - **Source and Transfer Line Temperature:** 230 °C and 280 °C, respectively.
- **Data Acquisition and Analysis:** The sample is injected into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to **(Z)-Non-2-en-1-ol** is compared with a

reference library (e.g., NIST) for identification. Quantification can be achieved using an internal or external standard method.[8]

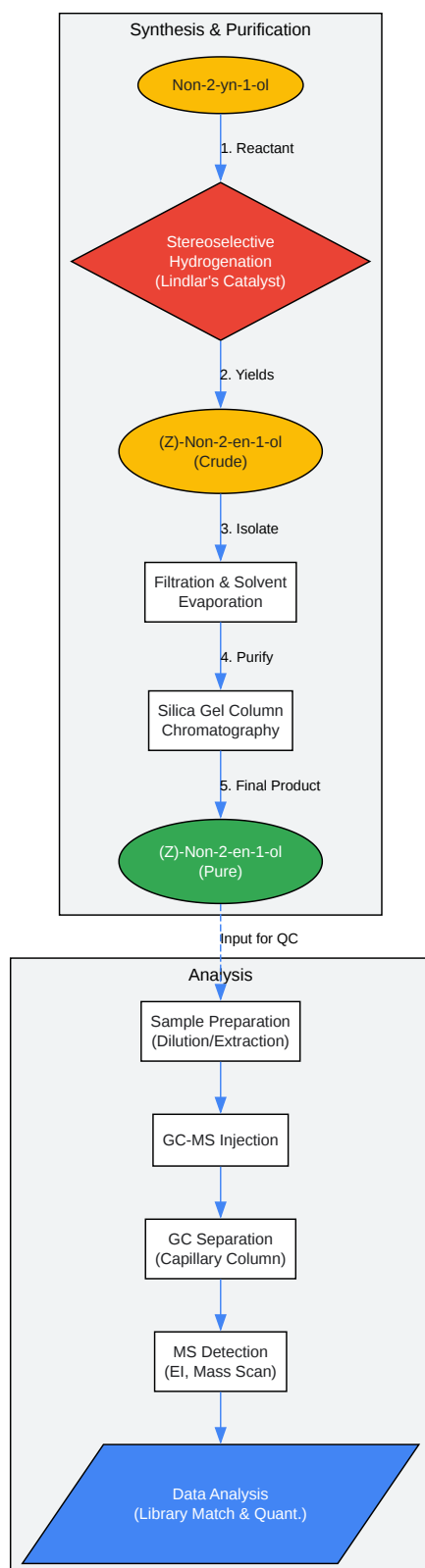
## Biological Activity and Signaling Pathways

While **(Z)-Non-2-en-1-ol** is primarily recognized for its flavor and fragrance properties, unsaturated long-chain alcohols as a class are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.[9] Their lipophilic nature allows them to interact with and disrupt cellular membranes, which is a proposed mechanism for their antimicrobial action.[9]

Research on structurally related unsaturated fatty molecules suggests potential interactions with key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are critical in regulating inflammation and other cellular processes. [9] However, specific studies elucidating the signaling pathways directly modulated by **(Z)-Non-2-en-1-ol** are not yet available. Further research is required to determine its specific molecular targets and mechanisms of action.

## Workflow and Process Visualization

To aid in the practical application of the information provided, the following diagrams illustrate key workflows.



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Caption: General workflow for the synthesis, purification, and analysis of **(Z)-Non-2-en-1-ol**.

## Safety and Handling

According to GHS hazard classifications, **(Z)-Non-2-en-1-ol** is known to cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**(Z)-Non-2-en-1-ol** is a well-characterized unsaturated alcohol with significant applications in the flavor and fragrance industries. This guide provides essential physicochemical data, representative experimental protocols for its synthesis and analysis, and a visualization of these workflows. While its specific biological signaling activities are an area for future research, the information presented here serves as a valuable technical resource for scientists and researchers.

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